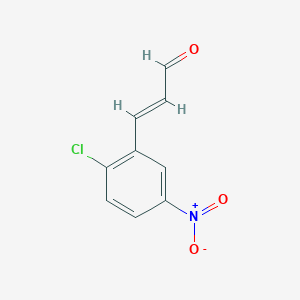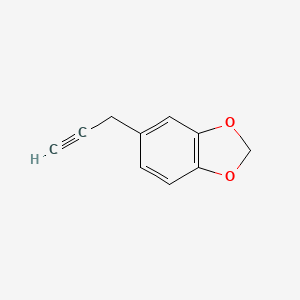
5-Prop-2-ynyl-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Prop-2-ynyl-1,3-benzodioxole is an organic compound with the molecular formula C10H8O2. It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Prop-2-ynyl-1,3-benzodioxole typically involves the acetalization and ketalization of various aldehydes and ketones with catechol. One efficient method uses HY zeolite as a catalyst, which provides high conversion and selectivity under mild conditions . The optimal reaction conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of zeolite catalysts in large-scale synthesis is a promising approach due to their efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Prop-2-ynyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols.
Applications De Recherche Scientifique
5-Prop-2-ynyl-1,3-benzodioxole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Prop-2-ynyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth in plants by promoting auxin-related signaling responses . This interaction leads to the transcriptional activation of auxin-responsive genes, resulting in enhanced root development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Safrole: A benzodioxole derivative with an allyl group at position 5, known for its insecticidal properties.
Isosafrole: Another benzodioxole derivative with similar structural features and applications.
Uniqueness
5-Prop-2-ynyl-1,3-benzodioxole is unique due to its prop-2-ynyl group, which imparts distinct chemical properties and reactivity compared to other benzodioxole derivatives. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propriétés
Numéro CAS |
133218-07-2 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
5-prop-2-ynyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h1,4-6H,3,7H2 |
Clé InChI |
VNQOHNBBMYOOHQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


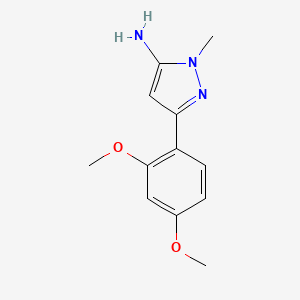
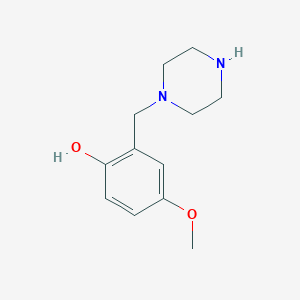
![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)
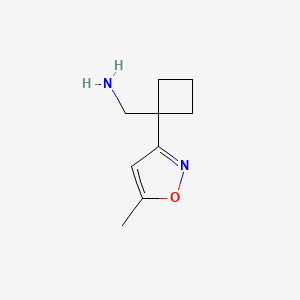
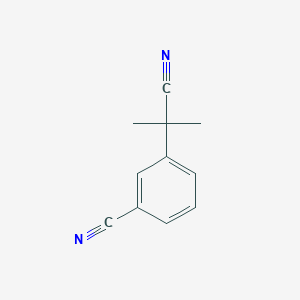
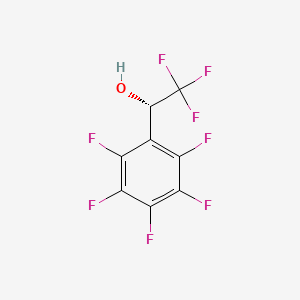
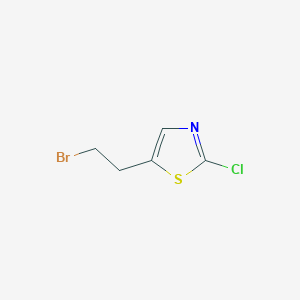
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)
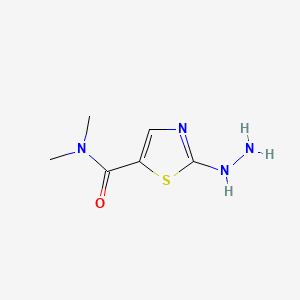

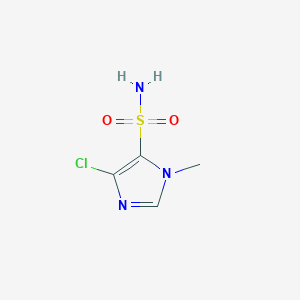
![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
